4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine
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Overview
Description
4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring. The presence of the bromine atom and the methyl group on the pyrazole ring, along with the morpholine moiety, makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine typically involves the following steps:
Formation of 4-bromo-3-methyl-1H-pyrazole: This can be achieved by bromination of 3-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.
Alkylation of 4-bromo-3-methyl-1H-pyrazole: The brominated pyrazole is then reacted with formaldehyde and morpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical solvents are dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring .
Scientific Research Applications
4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or activation of these targets. The morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Similar in structure but lacks the methyl group and the morpholine ring.
4-bromo-1-methyl-1H-pyrazole: Similar but lacks the morpholine ring.
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzonitrile: Similar but contains a benzonitrile group instead of the morpholine ring.
Uniqueness
4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine is unique due to the combination of the brominated pyrazole ring and the morpholine moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-bromo-5-methyl-1H-pyrazol-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c1-7-9(10)8(12-11-7)6-13-2-4-14-5-3-13/h2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVKBORIBDXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)CN2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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